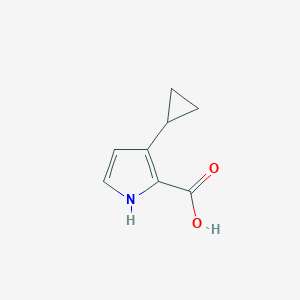![molecular formula C19H22N6O3 B2537389 3-[4-(4-Nitrobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine CAS No. 946289-25-4](/img/structure/B2537389.png)
3-[4-(4-Nitrobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(4-Nitrobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine, also known as NBD-PP1, is a small molecule inhibitor that is used in scientific research to study the role of protein kinases in various cellular pathways. It was first synthesized in 2000 by researchers at the University of California, San Francisco, and has since been used in a variety of studies to better understand the mechanisms of protein kinase regulation.
Mécanisme D'action
3-[4-(4-Nitrobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine works by binding to the active site of protein kinases and inhibiting their activity. It is a reversible inhibitor, meaning that its effects are temporary and can be reversed by removing the inhibitor from the system. The specificity of this compound for different protein kinases can be modulated by altering the structure of the molecule, allowing researchers to target specific kinases of interest.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific kinase that it is inhibiting. In general, tyrosine kinases play important roles in cell signaling pathways and are involved in a wide range of cellular processes. By inhibiting the activity of these kinases, this compound can affect cell growth, differentiation, and apoptosis, among other things.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[4-(4-Nitrobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine in lab experiments is its specificity for certain protein kinases. This allows researchers to target specific pathways and study their role in cellular processes. Additionally, this compound is a reversible inhibitor, which means that its effects can be easily reversed by removing the inhibitor from the system.
One limitation of using this compound is that it is not effective against all protein kinases. Additionally, the specificity of this compound can be affected by the concentration and duration of exposure, which can make it difficult to interpret results. Finally, the cost and availability of this compound can be a limiting factor for some research labs.
Orientations Futures
There are several future directions for research involving 3-[4-(4-Nitrobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine. One area of interest is the development of more specific and potent inhibitors that can target specific tyrosine kinases with greater precision. Additionally, researchers are interested in using this compound to study the role of protein kinases in diseases such as cancer, where aberrant kinase activity is often observed. Finally, there is interest in using this compound in combination with other inhibitors to target multiple pathways simultaneously and improve therapeutic outcomes.
Méthodes De Synthèse
The synthesis of 3-[4-(4-Nitrobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine involves several steps, starting with the reaction of 4-nitrobenzoyl chloride with piperazine to form 4-nitrobenzoylpiperazine. This compound is then reacted with 6-bromo-1-pyrrolidinylpyridazine to form the final product, this compound. The synthesis process has been optimized over the years to improve yield and purity, and several variations of the method have been developed.
Applications De Recherche Scientifique
3-[4-(4-Nitrobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine has been used in a variety of scientific studies to investigate the role of protein kinases in various cellular pathways. It is particularly useful in the study of tyrosine kinases, which are involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of specific tyrosine kinases using this compound, researchers can study their role in these processes and identify potential therapeutic targets for diseases such as cancer.
Propriétés
IUPAC Name |
(4-nitrophenyl)-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c26-19(15-3-5-16(6-4-15)25(27)28)24-13-11-23(12-14-24)18-8-7-17(20-21-18)22-9-1-2-10-22/h3-8H,1-2,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFFRLPGKAUWIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2537306.png)

![7-(2-chlorophenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2537309.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(propan-2-yl)piperazin-1-yl]acetamide](/img/structure/B2537313.png)



![N-(3-chlorophenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2537319.png)
![3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole](/img/structure/B2537320.png)
![2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetohydrazide](/img/structure/B2537321.png)


![2-[(3-Methoxy-3-oxopropyl)amino]-2-methylpropanoic acid;hydrochloride](/img/structure/B2537328.png)
![Methyl 2-(2-((5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate](/img/structure/B2537329.png)